molecular formula C7H15NO B1379257 (2,5-Dimethyloxolan-3-yl)methanamine CAS No. 1461709-21-6

(2,5-Dimethyloxolan-3-yl)methanamine

Cat. No. B1379257
CAS RN: 1461709-21-6
M. Wt: 129.2 g/mol
InChI Key: ZNIUMSIJAZPAOJ-UHFFFAOYSA-N
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Description

(2,5-Dimethyloxolan-3-yl)methanamine, also known as DMOA, is a chemical compound that has been studied for its potential applications in scientific research. It is a chiral compound, which means it has two forms that are mirror images of each other. DMOA is used as a building block for the synthesis of other compounds, and has been studied for its potential applications in drug research, biochemistry, and physiology.

Scientific Research Applications

Synthesis of Bioactive Molecules

(2,5-Dimethyloxolan-3-yl)methanamine: serves as a building block in the synthesis of bioactive molecules. Its structure is versatile for chemical modifications, allowing it to be incorporated into larger, more complex compounds with potential biological activity .

Material Science Research

In material science, this compound could be used to modify surface properties of materials. By attaching it to polymers, it can potentially alter hydrophobicity or add new functional groups that can interact with other substances .

Chemical Synthesis

This amine can act as a catalyst or a reactant in chemical synthesis processes. Its presence can influence reaction pathways, potentially leading to more efficient or selective reactions .

Chromatography

As a compound with unique chemical properties, (2,5-Dimethyloxolan-3-yl)methanamine might be used in chromatography as a standard or a derivative to help identify or quantify other substances .

Analytical Chemistry

In analytical chemistry, it can be used as a reagent to detect or measure other chemicals. Its reactivity with specific functional groups can be harnessed to create colorimetric or fluorescent assays .

Pharmaceutical Research

The compound’s structure is similar to that of other cyclic amines, which are often found in pharmaceuticals. It could be used to develop new medications or study pharmacokinetics and pharmacodynamics .

Agrochemical Development

(2,5-Dimethyloxolan-3-yl)methanamine: may be used in the development of agrochemicals. Its amine group can be functionalized to create compounds that might act as herbicides, pesticides, or fertilizers .

Biological Studies

Indole derivatives, which share structural similarities with this compound, have shown a wide range of biological activities. Thus, it could be used in biological studies to explore its activity spectrum, including antiviral, anti-inflammatory, and anticancer properties .

properties

IUPAC Name

(2,5-dimethyloxolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-3-7(4-8)6(2)9-5/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIUMSIJAZPAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(O1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259473
Record name 3-Furanmethanamine, tetrahydro-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethyloxolan-3-yl)methanamine

CAS RN

1461709-21-6
Record name 3-Furanmethanamine, tetrahydro-2,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461709-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanmethanamine, tetrahydro-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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